![molecular formula C11H10O3 B2496472 4-(1-Formylcyclopropyl)benzoic acid CAS No. 2248284-93-5](/img/structure/B2496472.png)
4-(1-Formylcyclopropyl)benzoic acid
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Description
4-(1-Formylcyclopropyl)benzoic acid is a derivative of benzoic acid . Benzoic acid is a white or colorless solid organic compound with the formula C6H5COOH . Its structure consists of a benzene ring (C6H6) with a carboxyl (−C(=O)OH) substituent . 4-Formylbenzoic acid, also known as 4-Carboxybenzaldehyde, is a white crystalline powder with a molecular formula of C8H5O3 . It is insoluble in water but can be dissolved in DMF .
Synthesis Analysis
The synthesis of benzoic acid derivatives involves several steps and methods . For instance, the synthesis of benzoic acid can be achieved by the oxidation of benzyl compounds . A multistep synthesis starting with inexpensive, readily available benzaldehyde can also be performed . This sequence involves the conversion of benzaldehyde to benzoin using the vitamin, thiamin, as a catalyst . In the second step, the benzoin is oxidized to benzil through the use of an oxidizing agent .Molecular Structure Analysis
The molecular structure of 4-(1-Formylcyclopropyl)benzoic acid can be analyzed using various methods . The molecular formula is C8H6O3 . The average mass is 150.131 Da and the monoisotopic mass is 150.031693 Da .Chemical Reactions Analysis
Benzoic acid and its derivatives participate in various chemical reactions . For instance, benzoic acid can undergo an acid-catalyzed, nucleophilic acyl substitution . The net effect of this reaction is the substitution of an –OH group by –OR′ .Physical And Chemical Properties Analysis
Benzoic acid has several physical and chemical properties . It is soluble in water, and the solubility at 25°C is 3.44 g/L . It is also soluble in benzene, carbon tetrachloride, acetone, and alcohols . The acid dissociation constant (pKa) of benzoic acid corresponds to 4.2 .Safety And Hazards
properties
IUPAC Name |
4-(1-formylcyclopropyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-7-11(5-6-11)9-3-1-8(2-4-9)10(13)14/h1-4,7H,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTSPWLPLXJTTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Formylcyclopropyl)benzoic acid |
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